Tert-butyl methyl(3-nitrophenyl)carbamate
Overview
Description
Tert-butyl methyl(3-nitrophenyl)carbamate is a compound with the molecular formula C12H16N2O4 . It is used in various chemical reactions and has been mentioned in relation to the synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of carbamates, such as Tert-butyl methyl(3-nitrophenyl)carbamate, can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular structure of Tert-butyl methyl(3-nitrophenyl)carbamate can be represented by the InChI code: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-6-5-7-10(8-9)14(16)17/h5-8H,1-4H3 .Chemical Reactions Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis
Tert-butyl methyl(3-nitrophenyl)carbamate has a molecular weight of 252.27 . It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .Scientific Research Applications
Chemical Synthesis and Material Science Applications
- Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like osimertinib (AZD9291), showcasing its role in pharmaceutical development through efficient synthetic methods (Zhao et al., 2017).
- Development of Redox-active Materials : Studies on compounds like 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) explore the structural properties leading to singlet ground states, highlighting the potential of tert-butyl-based compounds in creating materials with unique electronic properties (Kanno et al., 1993).
Biological and Pharmacological Research
- Metabolism Studies in Insects and Mice : The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) in various species, including insects and mice, was explored to understand the oxidation processes of tert-butyl groups and the N-methyl group, offering insights into the environmental and biological fate of these compounds (Douch & Smith, 1971).
- Chemoselective Nitration : Research on the use of tert-butyl nitrite as a safe and chemoselective nitrating agent demonstrates the potential of tert-butyl-based compounds in synthetic chemistry, particularly for modifying phenolic substrates while preserving other sensitive functional groups (Koley et al., 2009).
Environmental and Stability Studies
- Deprotection of tert-Butyl Carbamates : The investigation into using aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates, esters, and ethers showcases the compound's significance in synthetic processes that require environmentally benign conditions and selective deprotection strategies (Li et al., 2006).
Safety And Hazards
The safety data sheet for Tert-butyl methyl(3-nitrophenyl)carbamate indicates that it should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure . In case of contact, wash off with soap and plenty of water . If swallowed or inhaled, seek medical advice .
Future Directions
While specific future directions for Tert-butyl methyl(3-nitrophenyl)carbamate are not mentioned, the field of carbamate synthesis is advancing with new methods being developed . These include the use of nonmetallic regenerable reagents and CO2 capture agents for the direct conversion of low-concentration CO2 into carbamates .
properties
IUPAC Name |
tert-butyl N-methyl-N-(3-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-6-5-7-10(8-9)14(16)17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMFFGDPISPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468098 | |
Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl(3-nitrophenyl)carbamate | |
CAS RN |
528882-15-7 | |
Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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